2-Methylenecyclopropaneacetic Acid

Catalog No.
S638957
CAS No.
1073-00-3
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylenecyclopropaneacetic Acid

CAS Number

1073-00-3

Product Name

2-Methylenecyclopropaneacetic Acid

IUPAC Name

2-(2-methylidenecyclopropyl)acetic acid

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8)

InChI Key

QJBXAEKEXKLLLZ-UHFFFAOYSA-N

SMILES

C=C1CC1CC(=O)O

Synonyms

MCPPA, methylenecyclopropaneacetic acid, methylenecyclopropylacetic acid, methylenecyclopropylacetic acid, sodium salt

Canonical SMILES

C=C1CC1CC(=O)O

Natural Occurrence and Toxicity

2-Methylenecyclopropaneacetic acid (MCPA) is a naturally occurring organic compound found in the seeds of the lychee fruit (Litchi chinensis) []. However, MCPA gains significant scientific research interest due to its role as a toxic metabolite.

MCPA as a Toxic Metabolite

MCPA is a product of the breakdown of hypoglycin A, a toxin present in unripe ackee fruit (Blighia sapida) []. When ingested by mammals, hypoglycin A is metabolized into MCPA, which is the primary cause of the toxic effects associated with ackee fruit consumption, particularly in unripe ackee [].

Research on MCPA's Toxicity

Scientific research on MCPA primarily focuses on its toxic properties and the mechanisms by which it exerts its harmful effects. Studies have shown that MCPA inhibits key enzymes in the fatty acid oxidation pathway, leading to a disruption in energy metabolism and ultimately causing cell death [].

2-Methylenecyclopropaneacetic acid is a cyclopropane fatty acid characterized by a unique structure that includes a methylene group attached to a cyclopropane ring. This compound, with the chemical formula C6H8O2C_6H_8O_2, is primarily derived from natural sources such as lychee seeds and has been identified as a toxic metabolite resulting from the ingestion of hypoglycin, which is found in unripe ackee fruit. The compound's toxicity is linked to its ability to inhibit key metabolic processes in mammals, particularly affecting fatty acid oxidation and gluconeogenesis .

  • MCPA has been identified as a metabolite of hypoglycin A, a toxin present in unripe ackee fruit []. Hypoglycin A disrupts blood sugar regulation, and MCPA is a byproduct of its breakdown in the body [].
  • The specific mechanism of MCPA's action within this process is not fully elucidated in publicly available scientific research.
  • Due to its connection to hypoglycin A toxicity, MCPA is likely harmful if consumed [].
  • More data is needed to determine specific hazards associated with MCPA itself.

The primary reactions involving 2-methylenecyclopropaneacetic acid include:

  • Formation of Non-Metabolizable Esters: The compound forms esters with coenzyme A and carnitine, leading to decreased availability of these cofactors necessary for fatty acid oxidation. This inhibition results in reduced gluconeogenesis and energy production within the liver .
  • Inhibition of Acyl-CoA Dehydrogenases: 2-Methylenecyclopropaneacetic acid inhibits several acyl-CoA dehydrogenases, particularly butyryl-CoA dehydrogenase, halting the β-oxidation pathway prematurely. This reaction cascade diminishes the production of essential metabolites like NADH and acetyl-CoA .

The biological activity of 2-methylenecyclopropaneacetic acid is primarily associated with its toxic effects on glucose metabolism:

  • Inhibition of Hepatic Gluconeogenesis: The compound significantly reduces the liver's ability to produce glucose from non-carbohydrate sources. This effect is mediated through decreased levels of hepatic acetyl-CoA and ATP, impacting the activity of pyruvate carboxylase, a critical enzyme in gluconeogenesis .
  • Hypoglycemia: The ingestion of this compound can lead to severe hypoglycemia due to its effects on fatty acid oxidation and glucose production pathways. Symptoms may include headache, rapid heartbeat, dehydration, and in severe cases, coma or death .

Synthesis methods for 2-methylenecyclopropaneacetic acid typically involve:

  • Enantioselective Synthesis: One method utilizes L-(−)-malic acid as a starting material, employing four-carbon epoxides as intermediates. This approach allows for the selective formation of the desired stereoisomer of the compound .
  • Chemical Transformation from Hypoglycin: Another route involves the oxidative decarboxylation of α-ketomethylene-cyclopropylpropionic acid, which is derived from hypoglycin A after deamination .

The applications of 2-methylenecyclopropaneacetic acid are primarily seen in research contexts:

  • Toxicology Studies: It serves as a model compound for studying metabolic dysfunctions related to fatty acid oxidation and gluconeogenesis.
  • Agricultural Research: Derivatives of this compound have been investigated for their potential as inhibitors of root galling caused by nematodes, showcasing its utility in agricultural pest management .

Interaction studies have focused on how 2-methylenecyclopropaneacetic acid affects metabolic pathways:

  • In Vivo Studies: Research has demonstrated that this compound inhibits hepatic ketogenesis and reduces the concentration of short-chain acyl-CoAs in vivo. These studies highlight its role in diminishing energy reserves within liver cells, contributing to hypoglycemic events following ingestion .
  • Mechanistic Insights: Investigations into its mechanism reveal that it disrupts normal metabolic fluxes by altering the balance of key metabolites involved in energy production and glucose synthesis .

Several compounds share structural or functional similarities with 2-methylenecyclopropaneacetic acid. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
Methylene cyclopropyl acetic acidContains cyclopropane moietyKnown for its toxicity linked to hypoglycin ingestion
Methylenecyclopropyl glycineGlycine derivative with cyclopropaneActs similarly in inhibiting β-oxidation
Dihydrosterculic acidMajor carbocyclic fatty acidFound abundantly in lychee seed oils; less toxic than 2-methylenecyclopropaneacetic acid
Hypoglycin AAmino acid with cyclopropane structureDirectly linked to metabolic toxicity when unripe ackee fruit is consumed

The uniqueness of 2-methylenecyclopropaneacetic acid lies in its specific inhibition of fatty acid oxidation pathways and its resultant acute hypoglycemic effects when ingested, distinguishing it from other similar compounds that may not exhibit such profound metabolic disruptions.

Metabolic Origins from Hypoglycin A in Ackee Fruit

Hypoglycin A is a naturally occurring amino acid derivative found primarily in the unripened fruit of the Ackee tree (Blighia sapida), which belongs to the Sapindaceae family. This non-proteinogenic amino acid serves as the precursor to MCPA through a well-defined metabolic pathway. The conversion of hypoglycin A to MCPA represents a classic example of biotransformation, where a relatively benign compound is metabolized into a significantly more toxic derivative.

The biosynthetic pathway begins when hypoglycin A undergoes α-oxidation to form methylenecyclopropylpyruvate (MCP-pyruvate). This initial step mirrors the metabolic processing of branched-chain amino acids in mammals. Subsequently, MCP-pyruvate undergoes decarboxylation and is then conjugated as a CoA ester to form MCPA-CoA in the liver, catalyzed by a mitochondrial branched-chain dehydrogenase. This process effectively transforms the amino acid derivative into a potent metabolic toxin.

The metabolic conversion is particularly significant because hypoglycin A itself is considered a protoxin—it requires metabolic activation to exert its toxic effects. The molecular structure of hypoglycin A contains a methylenecyclopropane group, which is preserved in the structure of MCPA, contributing to its distinctive biological activities.

Metabolic Conversion StepEnzyme/ProcessResulting Compound
Initial compound-Hypoglycin A
α-oxidationBranched-chain aminotransferase (BCAT)Methylenecyclopropylpyruvate (MCP-pyruvate)
DecarboxylationBranched-chain α-keto acid dehydrogenaseMCPA-CoA (active toxin)
HydrolysisAcyl-CoA hydrolaseFree MCPA
ConjugationGlycine-N-acylaseMCPA-glycine
ConjugationCarnitine acyltransferaseMCPA-carnitine

The first synthesis of hypoglycin A was accomplished in 1958 by John Carbon, William Martin, and Leo Swett, who created the racemic form starting from 2-bromopropene and ethyl diazoacetate to form the cyclopropane ring. Later, in 1992, Jack Baldwin and colleagues achieved the first asymmetric total synthesis of individual diastereoisomers of hypoglycin A, utilizing Sharpless epoxidation to permit asymmetric methylene cyclopropane synthesis.

Enzymatic Degradation Pathways in Mammalian Systems

Once formed, MCPA undergoes several enzymatic transformations in mammalian systems. The most toxicologically significant of these is the formation of MCPA-CoA, which exhibits potent inhibitory effects on multiple metabolic enzymes. MCPA-CoA irreversibly binds to multiple acyl CoA dehydrogenases, enzymes essential for the metabolism of short- and medium-chain fatty acids and branched chain amino acids.

In mammalian systems, MCPA-CoA can follow several metabolic fates:

  • Inhibition of β-oxidation enzymes: MCPA-CoA strongly inhibits enzymes that participate in β-oxidation of fatty acids, particularly affecting short-chain acyl-CoAs. This inhibition is particularly pronounced for butyryl CoA dehydrogenase (a short-chain acyl-CoA dehydrogenase), causing β-oxidation to cease prematurely.

  • Conjugation with glycine: MCPA-CoA is conjugated with glycine via the mitochondrial enzyme glycine-N-acylase to form methylenecyclopropylacetyl-glycine (MCPA-Gly). Studies in rats have demonstrated that MCPA-Gly excreted in urine accounts for 25-40% of the administered dose of hypoglycin A.

  • Conjugation with carnitine: MCPA-CoA can also be conjugated with carnitine to form MCPA-carnitine, which is detectable in serum and is used as a biomarker of exposure. This conjugation occurs predominantly in skeletal muscles, as evidenced by high concentrations of MCPA-carnitine in this tissue.

  • Reverse hydrolysis: MCPA-CoA can be reversibly converted to free MCPA via acyl-CoA hydrolase.

The metabolic pathways of MCPA in mammalian systems have been studied extensively using various analytical techniques. Recent advancements include LC-MS-based methods without derivatization for the detection of hypoglycin A and MCPA-carnitine in equine serum and muscle tissue. These methods have provided valuable insights into the pharmacokinetics and tissue distribution of MCPA and its metabolites.

MetaboliteFormation PathwayDetection MethodBiological Significance
MCPA-CoAConjugation with coenzyme ALC-mass spectrometryInhibits acyl-CoA dehydrogenases
MCPA-glycineConjugation via glycine-N-acylaseLC-MS, hydrolysis with barium hydroxideMajor urinary metabolite (25-40%)
MCPA-carnitineConjugation with carnitineLC-MSBiomarker of exposure, predominant in skeletal muscle
Free MCPAHydrolysis of MCPA-CoALC-MS after barium hydroxide treatmentLimited detection in urine without hydrolysis

Research has demonstrated that MCPA rapidly induces hypoglycemia in experimental animal models. When MCPA was infused into rats fasted for one day, plasma glucose concentrations decreased rapidly, necessitating dextrose administration to maintain euglycemia. Endogenous glucose production was reduced by half within 90-120 minutes of MCPA administration, while glucose clearance remained unchanged.

Ecological Distribution in Sapindaceae Plant Species

MCPA and its precursors are distributed across various species within the Sapindaceae family, with significant variations in concentration depending on plant parts, ripeness, and growing conditions. The most well-documented sources include:

  • Ackee fruit (Blighia sapida): Unripe ackee fruit contains significant amounts of hypoglycin A, which can be metabolized to MCPA. The levels of hypoglycin A decrease significantly as the fruit ripens. Consumption of unripe ackee fruit has been linked to Jamaican Vomiting Sickness, a condition characterized by severe hypoglycemia and potential fatality.

  • Lychee seeds (Litchi chinensis): MCPA has been directly detected in lychee seeds. The major carbocyclic fatty acid in lychee seed oils is dihydrosterculic acid, a cyclopropane fatty acid, accompanied by small amounts of cyclopropyl acetic acid analogues.

  • Sycamore maple (Acer pseudoplatanus): Seeds and seedlings from the sycamore maple contain hypoglycin A and methylenecyclopropylglycine (MCPG), which can be metabolized to MCPA and methylenecyclopropylformic acid (MCPF), respectively. Consumption of these plant materials has been associated with atypical myopathy in horses grazing on European pastures.

  • Other Acer species: Both Acer pseudoplatanus and Acer negundo seeds contain metabolites that can be converted to MCPA-CoA.

The presence of these compounds in Sapindaceae species is not limited to those causing documented toxic effects in mammals. Various members of this plant family contain similar compounds, suggesting a widespread ecological role that may extend beyond the currently documented cases.

Plant SpeciesPlant PartToxin PresentAssociated Condition
Blighia sapida (Ackee)Unripe fruitHypoglycin AJamaican Vomiting Sickness
Litchi chinensis (Lychee)SeedsMCPAHypoglycemic encephalopathy
Acer pseudoplatanus (Sycamore maple)Seeds, seedlingsHypoglycin A, MCPGAtypical myopathy in horses
Acer negundo (Boxelder)SeedsHypoglycin AAtypical myopathy in horses

Interestingly, in addition to hypoglycin A, some Sapindaceae species also contain methylenecyclopropylglycine (MCPG), a structural analogue of hypoglycin A. MCPG is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA), which has similar toxic effects to MCPA-CoA. Both MCPG and its metabolites have been detected in horses that developed atypical myopathy after ingesting Acer pseudoplatanus seeds.

Mechanistic Basis of β-Oxidation Disruption

2-Methylenecyclopropaneacetic acid fundamentally disrupts mitochondrial β-oxidation through the formation of 2-methylenecyclopropaneacetic acid-coenzyme A conjugates within the mitochondrial matrix [1]. This conjugation process occurs rapidly following cellular uptake, where the compound is activated by acyl-coenzyme A synthetases to form the toxic metabolite [2]. The resulting conjugate acts as a mechanism-based inhibitor that irreversibly inactivates multiple acyl-coenzyme A dehydrogenases essential for fatty acid oxidation [16].

The inhibition mechanism involves the interaction of 2-methylenecyclopropaneacetic acid-coenzyme A with the flavin adenine dinucleotide cofactor of acyl-coenzyme A dehydrogenases [16]. This interaction leads to the formation of a covalent adduct between the cyclopropane ring and the enzyme, resulting in permanent enzyme inactivation [14]. The specificity of this inhibition is determined by the substrate recognition properties of individual dehydrogenases, with short-chain and medium-chain enzymes showing greater susceptibility than long-chain variants [16].

Enzyme-Specific Inhibition Patterns

Research has demonstrated that 2-methylenecyclopropaneacetic acid exhibits differential inhibitory effects across the spectrum of acyl-coenzyme A dehydrogenases [14]. Short-chain acyl-coenzyme A dehydrogenase shows the highest sensitivity to inhibition, with half-maximal inhibitory concentrations of 0.8 ± 0.1 micromolar [14]. Isovaleryl-coenzyme A dehydrogenase displays similar vulnerability with inhibitory concentrations of 1.2 ± 0.1 micromolar [14].

Medium-chain acyl-coenzyme A dehydrogenase demonstrates intermediate sensitivity with inhibitory concentrations of 7.8 ± 1.0 micromolar [14]. This enzyme plays a crucial role in the oxidation of fatty acids containing 6 to 12 carbon atoms, making its inhibition particularly significant for overall metabolic function [14]. Long-chain acyl-coenzyme A dehydrogenase remains largely unaffected by 2-methylenecyclopropaneacetic acid exposure, even at elevated concentrations [16].

EnzymeHalf-Maximal Inhibitory Concentration (μM)Primary Substrate Range
Short-chain acyl-coenzyme A dehydrogenase0.8 ± 0.1C4-C6 fatty acids
Isovaleryl-coenzyme A dehydrogenase1.2 ± 0.1Branched-chain amino acid metabolites
Short-chain acyl-coenzyme A dehydrogenase1.6 ± 0.3C4-C6 fatty acids
Medium-chain acyl-coenzyme A dehydrogenase7.8 ± 1.0C6-C12 fatty acids

Metabolic Consequences of β-Oxidation Inhibition

The inhibition of mitochondrial β-oxidation by 2-methylenecyclopropaneacetic acid results in the accumulation of specific acyl-coenzyme A intermediates [1]. Short-chain acyl-coenzyme A species, particularly butyryl-coenzyme A, show marked elevation following exposure to the compound [1]. This accumulation reflects the primary site of enzymatic inhibition and provides biochemical evidence for the mechanism of action [10].

Ketogenesis, a process dependent on acetyl-coenzyme A derived from β-oxidation, becomes severely compromised following 2-methylenecyclopropaneacetic acid exposure [1]. Hepatic ketone body production decreases rapidly, reflecting the reduced availability of acetyl-coenzyme A substrates [10]. This reduction in ketogenesis has significant implications for tissues that rely on ketone bodies as alternative fuel sources during periods of glucose limitation [18].

The disruption of β-oxidation also affects the cellular energy charge, defined as the ratio of adenosine triphosphate to adenosine diphosphate [1]. Mitochondrial adenosine triphosphate content decreases substantially following 2-methylenecyclopropaneacetic acid treatment, indicating compromised oxidative phosphorylation capacity [10]. This energy depletion has cascading effects on numerous adenosine triphosphate-dependent cellular processes [12].

Disruption of Hepatic Gluconeogenesis via Acetyl-CoA Depletion

Acetyl-Coenzyme A as a Regulatory Metabolite

Acetyl-coenzyme A serves as a critical allosteric activator of pyruvate carboxylase, the rate-limiting enzyme in gluconeogenesis [18]. This regulatory relationship links fatty acid oxidation to glucose production, ensuring metabolic coordination during fasting states [1]. The availability of acetyl-coenzyme A directly influences the flux through the pyruvate carboxylase reaction, making this metabolite essential for hepatic glucose output [18].

2-Methylenecyclopropaneacetic acid disrupts this regulatory mechanism by depleting hepatic acetyl-coenzyme A concentrations [1] [10]. The compound's inhibition of β-oxidation reduces the primary source of acetyl-coenzyme A production from fatty acid substrates [1]. This depletion occurs rapidly following exposure, with detectable reductions in acetyl-coenzyme A levels within hours of administration [10].

Pyruvate Carboxylase Flux Inhibition

Advanced metabolic tracing techniques have revealed that 2-methylenecyclopropaneacetic acid significantly reduces pyruvate carboxylase flux in hepatic tissue [1]. Positional isotopomer nuclear magnetic resonance tracer analysis demonstrates marked decreases in the conversion of pyruvate to oxaloacetate through the pyruvate carboxylase pathway [1]. This reduction correlates directly with the observed depletion of acetyl-coenzyme A concentrations [10].

The inhibition of pyruvate carboxylase represents a key mechanism by which 2-methylenecyclopropaneacetic acid disrupts gluconeogenesis [1]. Without adequate pyruvate carboxylase activity, the conversion of three-carbon precursors to glucose becomes severely limited [10]. This metabolic bottleneck affects the liver's ability to maintain glucose homeostasis during periods of increased demand [1].

Metabolic ParameterControl Values2-Methylenecyclopropaneacetic Acid TreatmentPercentage Change
Hepatic acetyl-coenzyme A (nmol/g)45.2 ± 3.118.7 ± 2.3-59%
Pyruvate carboxylase flux (μmol/kg/min)12.8 ± 1.74.2 ± 0.9-67%
Hepatic glucose production (mg/kg/min)8.9 ± 0.83.1 ± 0.6-65%

Gluconeogenic Substrate Utilization

The disruption of acetyl-coenzyme A availability affects the utilization of various gluconeogenic substrates [1]. Lactate conversion to glucose becomes impaired due to reduced pyruvate carboxylase activity [10]. Similarly, the conversion of amino acids such as alanine to glucose through the pyruvate carboxylase pathway shows significant inhibition [1].

Glycerol metabolism through gluconeogenesis remains partially preserved because it can bypass the pyruvate carboxylase step through direct entry into the gluconeogenic pathway at the level of dihydroxyacetone phosphate [1]. However, the overall contribution of glycerol to glucose production becomes proportionally increased as other pathways become compromised [18].

The metabolic inflexibility created by 2-methylenecyclopropaneacetic acid exposure limits the liver's ability to respond to varying substrate availability [1]. This inflexibility has particular significance during periods of metabolic stress when efficient substrate switching becomes essential for maintaining glucose homeostasis [10].

Carnitine Shuttle Dysfunction and Fatty Acid Metabolism Impairment

Carnitine System Architecture and Function

The carnitine shuttle system represents a sophisticated transport mechanism that facilitates the movement of long-chain fatty acids across the inner mitochondrial membrane [7] [8]. This system consists of three primary components: carnitine palmitoyltransferase 1 located on the outer mitochondrial membrane, carnitine-acylcarnitine translocase within the inner membrane, and carnitine palmitoyltransferase 2 on the matrix side of the inner membrane [9].

Carnitine palmitoyltransferase 1 catalyzes the formation of acylcarnitine esters from long-chain acyl-coenzyme A substrates [7]. These esters are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase in exchange for free carnitine [8]. Finally, carnitine palmitoyltransferase 2 regenerates acyl-coenzyme A species within the mitochondrial matrix for subsequent β-oxidation [9].

Disruption Mechanisms by 2-Methylenecyclopropaneacetic Acid

2-Methylenecyclopropaneacetic acid disrupts the carnitine shuttle system through multiple mechanisms [2]. The compound forms non-metabolizable conjugates with both coenzyme A and carnitine, effectively sequestering these essential cofactors [2]. The formation of 2-methylenecyclopropaneacetic acid-carnitine esters creates metabolically inert compounds that cannot participate in normal shuttle function [2].

The sequestration of free coenzyme A by 2-methylenecyclopropaneacetic acid has profound implications for fatty acid activation [11]. Reduced coenzyme A availability limits the formation of acyl-coenzyme A substrates necessary for carnitine palmitoyltransferase 1 activity [7]. This limitation effectively reduces the flux of fatty acids into the mitochondria even when the shuttle proteins remain functionally intact [12].

Carnitine depletion occurs through the formation of stable 2-methylenecyclopropaneacetic acid-carnitine conjugates that resist metabolic breakdown [2]. These conjugates accumulate within cells and are slowly eliminated, leading to functional carnitine deficiency [8]. The reduction in free carnitine availability compromises both the forward transport of acylcarnitines and the return transport of free carnitine to the cytoplasm [7].

Tissue-Specific Metabolic Consequences

Different tissues exhibit varying degrees of sensitivity to carnitine shuttle dysfunction induced by 2-methylenecyclopropaneacetic acid [25]. Cardiac muscle, which relies heavily on fatty acid oxidation for energy production, shows particular vulnerability to carnitine system disruption [7]. The heart's high expression of carnitine shuttle components makes it especially dependent on this transport system [25].

Skeletal muscle demonstrates significant metabolic impairment when carnitine shuttle function becomes compromised [25]. Unlike liver tissue, which can oxidize medium-chain fatty acids independently of carnitine, skeletal muscle requires the carnitine system for all fatty acid oxidation [25]. This dependency makes skeletal muscle particularly susceptible to 2-methylenecyclopropaneacetic acid-induced metabolic dysfunction [7].

Hepatic tissue shows a more complex response to carnitine shuttle disruption [25]. The liver's ability to oxidize short- and medium-chain fatty acids through carnitine-independent mechanisms provides some metabolic flexibility [27]. However, the oxidation of long-chain fatty acids, which constitute the majority of stored lipids, remains dependent on functional carnitine shuttle activity [31].

Tissue TypeCarnitine DependencyMetabolic FlexibilitySensitivity to Disruption
Cardiac muscleHighLowVery High
Skeletal muscleHighLowVery High
Hepatic tissueModerateHighModerate
Renal tissueModerateModerateModerate

2-Methylenecyclopropaneacetic acid, when converted to its coenzyme A thioester derivative (methylenecyclopropylacetyl-CoA), exhibits potent suicide substrate activity against multiple members of the acyl-CoA dehydrogenase family [1]. This mechanism-based inactivation represents a unique form of enzyme inhibition where the target enzyme itself catalyzes the conversion of the compound into a reactive species that subsequently inactivates the enzyme through covalent modification.

The suicide substrate mechanism initiates with the binding of methylenecyclopropylacetyl-CoA to the active site of susceptible acyl-CoA dehydrogenases, following the same initial binding pattern as normal acyl-CoA substrates [2]. The conserved glutamate residue in the active site abstracts the pro-R α-proton from the methylenecyclopropyl group, generating an α-carbanion intermediate analogous to the normal catalytic mechanism [3]. However, unlike normal substrates, this deprotonation triggers a cascade of events leading to enzyme inactivation rather than productive catalysis.

Table 1: Enzymatic Interactions of 2-Methylenecyclopropaneacetic Acid with Acyl-CoA Dehydrogenases

EnzymeInactivation TypeMechanismFlavin ModificationSubstrate Protection
Short-chain Acyl-CoA Dehydrogenase (SCAD)Severe and irreversibleSuicide substrateN5-adduct formationPrevented by substrate addition
Medium-chain Acyl-CoA Dehydrogenase (MCAD)Severe and irreversibleSuicide substrateN5-adduct formationPrevented by substrate addition
Isovaleryl-CoA Dehydrogenase (IVDH)Severe and irreversibleSuicide substrateN5-adduct formationPrevented by substrate addition
Short/Branched-chain Acyl-CoA Dehydrogenase (SBCAD)InhibitedCompetitive inhibitionUnknownNot applicable
Long-chain Acyl-CoA Dehydrogenase (LCAD)Not significantly inactivatedNo significant effectNoneNot applicable
Glutaryl-CoA Dehydrogenase (GCDH)InhibitedInhibitionN5-adduct formationPrevented by substrate addition
2-Methyl-branched chain Acyl-CoA Dehydrogenase (2-meBCADH)Slow and mild inactivationWeak suicide substrateMinimalPartial
Isobutyryl-CoA Dehydrogenase (ACAD8)Not inhibitedNo effectNoneNot applicable

The selectivity pattern observed among different acyl-CoA dehydrogenases reflects the distinct structural and electronic environments of their active sites [1]. Short-chain acyl-CoA dehydrogenase, medium-chain acyl-CoA dehydrogenase, and isovaleryl-CoA dehydrogenase are most severely affected, experiencing complete and irreversible inactivation upon exposure to methylenecyclopropylacetyl-CoA [1]. This selectivity is attributed to the positioning of the catalytic glutamate residue and the specific geometric constraints within each enzyme's active site.

The inactivation process follows pseudo-first-order kinetics and exhibits time-dependent behavior characteristic of mechanism-based inhibitors [4]. The rate of inactivation correlates with the enzyme's ability to bind and process the methylenecyclopropylacetyl-CoA substrate, with the most susceptible enzymes showing the fastest rates of inactivation. Protection experiments demonstrate that the presence of competitive substrates prevents inactivation, confirming that the process occurs within the active site rather than through non-specific interactions [1].

Irreversible Inactivation of Short-Chain Acyl-CoA Dehydrogenase

Short-chain acyl-CoA dehydrogenase represents one of the most susceptible targets for irreversible inactivation by 2-methylenecyclopropaneacetic acid derivatives [1]. The enzyme's particular vulnerability stems from the optimal positioning of its catalytic machinery relative to the methylenecyclopropyl moiety, facilitating efficient radical formation and subsequent covalent modification.

The inactivation of short-chain acyl-CoA dehydrogenase proceeds through a well-characterized mechanism involving multiple distinct steps [5]. Initial binding of methylenecyclopropylacetyl-CoA occurs through the enzyme's normal substrate binding pathway, with the CoA moiety providing the primary recognition elements and the acyl chain positioning within the substrate binding cavity. The subsequent abstraction of the α-proton by the conserved glutamate residue (Glu368 in short-chain acyl-CoA dehydrogenase) initiates the formation of a reactive α-carbanion intermediate [3].

Table 2: Mechanistic Parameters of MCPA-CoA Inactivation

ParameterValue/Description
Inactivation Rate (MCAD)Time-dependent, first-order kinetics
Partition Ratio (MCAD)Nearly identical for both enantiomers
Stoichiometry1:1 enzyme:inhibitor ratio
Spectral ChangesFlavin bleaching (446 nm → 320 nm shoulder)
ReactivationIrreversible under normal conditions
StereospecificityNon-stereospecific (both R and S enantiomers)
Primary Site of ModificationN5 position of FAD isoalloxazine ring
Secondary ModificationsMinor protein alkylation at non-flavin sites

The critical distinguishing feature of short-chain acyl-CoA dehydrogenase inactivation is the formation of a stable reduced flavin adduct that resists oxidation by molecular oxygen [5]. This contrasts with normal catalysis where the reduced flavin is readily reoxidized. Spectrophotometric analysis reveals characteristic changes in the flavin absorption spectrum, with the typical oxidized flavin peak at 448 nanometers decreasing to approximately 30% of its original intensity, while a new peak emerges at 335 nanometers [5].

The irreversible nature of the inactivation has been demonstrated through multiple experimental approaches. Treatment with strong oxidizing agents such as ferricenium hexafluorophosphate fails to restore catalytic activity, indicating that the modification involves more than simple flavin reduction [5]. Additionally, the inactivated enzyme cannot be reactivated by dilution or extended incubation under conditions that would normally restore activity in reversibly inhibited enzymes.

Kinetic analysis of the inactivation process reveals a partition ratio that governs the competition between productive turnover and enzyme inactivation. With short-chain acyl-CoA dehydrogenase, the partition ratio strongly favors inactivation, with the majority of methylenecyclopropylacetyl-CoA molecules leading to enzyme inactivation rather than normal product formation [5]. This high efficiency of inactivation relative to turnover makes 2-methylenecyclopropaneacetic acid derivatives particularly potent inhibitors of this enzyme.

Structural Basis of Flavin Cofactor Modification in Target Enzymes

The structural basis underlying flavin cofactor modification by 2-methylenecyclopropaneacetic acid derivatives involves a complex interplay of geometric constraints, electronic effects, and radical chemistry that culminates in the formation of a stable covalent adduct at the N5 position of the flavin adenine dinucleotide cofactor [3] [6].

The process begins with the precise positioning of the methylenecyclopropylacetyl-CoA substrate within the active site of susceptible acyl-CoA dehydrogenases. Crystal structure analyses of enzyme-substrate complexes reveal that the β-carbon of bound acyl-CoA substrates is positioned directly above the N5 atom of the flavin ring system, creating an optimal geometry for the subsequent radical chemistry [7]. This positioning is maintained through extensive hydrogen bonding interactions between the CoA moiety and conserved active site residues, as well as hydrophobic interactions between the acyl chain and the substrate binding cavity.

Table 3: Structural Basis of Flavin Cofactor Modification

Structural FeatureRole in Inactivation
Cyclopropane RingSource of ring strain and reactivity
Methylenecyclopropyl MoietyUndergoes fragmentation after α-proton abstraction
FAD N5 PositionSite of covalent modification by ring-opened radical
Active Site EnvironmentProvides desolvated environment favoring radical chemistry
Radical IntermediateCyclopropylcarbinyl radical formed upon ring opening
Covalent Adduct FormationResults in stable N5-alkylated flavin adduct
Ring Opening MechanismExtremely facile rearrangement bypassing enzyme control
Electron Transfer ProcessSingle electron transfer from initially formed α-anion to FAD

The inherent ring strain within the methylenecyclopropane moiety provides the thermodynamic driving force for the subsequent ring-opening reaction [3]. Upon abstraction of the α-proton by the active site glutamate residue, the resulting α-carbanion undergoes a rapid rearrangement that involves fragmentation of the strained cyclopropane ring. This fragmentation generates a highly reactive cyclopropylcarbinyl radical intermediate that exhibits exceptional propensity for further rearrangement.

The ring-opening process represents a critical mechanistic feature that distinguishes 2-methylenecyclopropaneacetic acid from conventional acyl-CoA substrates. The rearrangement of the cyclopropylcarbinyl radical to form a ring-opened alkyl radical is an extremely facile process with a very low activation barrier, effectively bypassing the normal stereospecific constraints imposed by the enzyme active site [3]. This accounts for the observed non-stereospecificity of the inactivation process, where both R and S enantiomers of the compound exhibit nearly identical partition ratios and inactivation kinetics.

The final covalent modification occurs through nucleophilic attack of the ring-opened radical species at the N5 position of the flavin cofactor. Chemical model studies using related cyclopropyl compounds have confirmed that this position represents the primary site of modification, consistent with the observed spectral changes and the chemical properties of the resulting adduct [3]. The N5-alkylated flavin adduct exhibits distinctive spectroscopic properties, including a characteristic absorption maximum shift and resistance to oxidation by molecular oxygen.

The active site environment plays a crucial role in facilitating this modification process. The desolvated environment created by substrate binding raises the pKa of the catalytic glutamate residue and promotes the stability of radical intermediates [8]. Additionally, the precise geometric positioning of the flavin relative to the substrate ensures that the reactive radical species is generated in close proximity to the N5 position, maximizing the probability of covalent adduct formation.

Secondary modifications at protein sites other than the flavin ring have been observed in some cases, although these represent minor pathways compared to the primary N5 modification [3]. These secondary modifications likely result from the inherent reactivity of the methylenecyclopropyl moiety and may contribute to the overall inactivation process, particularly in cases where the primary flavin modification is incomplete.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-methylenecyclopropaneacetic acid

Dates

Last modified: 08-15-2023

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